Cas no 54618-06-3 (Uridine, 5'-benzoate(9CI))

Uridine, 5'-benzoate(9CI) structure
Productnaam:Uridine, 5'-benzoate(9CI)
Uridine, 5'-benzoate(9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Uridine, 5'-benzoate(9CI)
- [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate
- 5-BENZOYLURIDINE CRYSTALLINE
- 5'-O-(phenylcarbonyl)uridine
- Uridine 5'-benzoate
- SCHEMBL2984399
- 5'-o-benzoyluridine
- DTXSID20203051
- [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl benzoate
- 5'-Benzoyluridine
- NS00033148
- 54618-06-3
- EINECS 259-257-4
-
- Inchi: InChI=1S/C16H16N2O7/c19-11-6-7-18(16(23)17-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H,17,19,23)/t10-,12-,13-,14-/m1/s1
- InChI-sleutel: SRLQBOIASWUQBN-FMKGYKFTSA-N
- LACHT: C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O
Berekende eigenschappen
- Exacte massa: 348.09578
- Monoisotopische massa: 348.09575085g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 5
- Complexiteit: 573
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.3
- Topologisch pooloppervlak: 125Ų
Experimentele eigenschappen
- PSA: 125.4
Uridine, 5'-benzoate(9CI) Gerelateerde literatuur
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1. Partial protection of carbohydrate derivatives. Part 4. Regioselective 2′-O-deacylation of fully acylated purine and pyrimidine ribonucleosides with hydroxylaminium acetateYoshiharu Ishido,Nobuo Sakairi,Kei Okazaki,Nobuo Nakazaki J. Chem. Soc. Perkin Trans. 1 1980 563
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2. Conformationally restricted spin labelled nucleotides: a model study of the synthesis and properties of the 2′,3′-O-spiro ketal of uridine and 4-oxo-2,2,6,6-tetramethyl-1-piperidyloxyDario R. Alessi,John E. T. Corrie,James Feeney,Ian P. Trayer,David R. Trentham J. Chem. Soc. Perkin Trans. 1 1991 2243
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